Dixyrazine

Vue d'ensemble

Description

Dixyrazine, également connu sous le nom de dixypazin (oxalate), est un antipsychotique typique du groupe des phénothiazines. Il est décrit comme un neuroleptique et un antihistaminique. This compound a été introduit pour la première fois en Allemagne en 1969 et est utilisé comme neuroleptique, anxiolytique et antihistaminique à des doses comprises entre 12,5 et 75 mg par jour .

Applications De Recherche Scientifique

Dixyrazine has several scientific research applications:

Neuroleptic and Anxiolytic: It is used in the treatment of psychiatric disorders due to its neuroleptic and anxiolytic properties.

Antihistamine: This compound is also used as an antihistamine, providing relief from allergic reactions.

Neurological Studies: It has been used in studies related to cerebral edema and other neurologically related disorders.

Mécanisme D'action

Target of Action

It is known to belong to the phenothiazine group of antipsychotics , which typically work by blocking dopamine receptors in the brain. This helps to balance the levels of dopamine, a neurotransmitter that plays a key role in mood and perception.

Pharmacokinetics

It is known that the bioavailability of dixyrazine is low .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as diet, lifestyle, and the presence of other medications can affect how the body metabolizes this compound, potentially influencing its efficacy and side effects .

Analyse Biochimique

Biochemical Properties

Dixyrazine plays a significant role in biochemical reactions, primarily through its interaction with various enzymes, proteins, and other biomolecules. As a dopamine antagonist, this compound binds to dopamine receptors, inhibiting dopamine’s action in the brain. This interaction is crucial for its antipsychotic effects. Additionally, this compound acts as an H1 receptor antagonist, blocking histamine receptors and providing antihistamine effects .

Cellular Effects

This compound influences various cellular processes and cell types. It affects cell signaling pathways by inhibiting dopamine receptors, which can alter neurotransmitter release and neuronal activity. This inhibition can lead to changes in gene expression and cellular metabolism, impacting overall cell function. This compound’s antihistamine properties also affect immune cells by blocking histamine receptors, reducing allergic reactions and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with dopamine and histamine receptors. By acting as a dopamine antagonist, it inhibits dopamine’s action, leading to reduced psychotic symptoms. As an H1 receptor antagonist, this compound blocks histamine receptors, preventing histamine from exerting its effects. These interactions result in enzyme inhibition and changes in gene expression, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects can change over time. Studies have shown that this compound penetrates rapidly into the spinal fluid, with a cerebrospinal fluid/plasma ratio of 0.3 within 10 minutes of administration. The sedative and anxiolytic effects are most pronounced during the first 30 minutes after administration. Over time, the drug’s stability and degradation can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound provides antipsychotic and anxiolytic effects. At higher doses, it can cause toxic or adverse effects, such as sedation and central nervous system depression. These threshold effects highlight the importance of dosage regulation in clinical settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with liver enzymes. It undergoes phase I and phase II metabolic reactions, where it is metabolized and excreted from the body. These metabolic pathways can influence the drug’s efficacy and duration of action .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Its physicochemical properties, such as molecular size and solubility, influence its ability to cross cell membranes. This compound can be transported actively or passively, depending on the membrane’s permeability and the presence of transport proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the drug’s therapeutic effects and its interactions with cellular components .

Méthodes De Préparation

La synthèse de Dixyrazine implique plusieurs étapes :

Alkylation à la sodamide : La phénothiazine est alkylée avec du 1-bromo-3-chloro-2-méthylpropane pour produire de la 10-(3-chloro-2-méthylpropyl)phénothiazine.

Complétion de la chaîne latérale : La chaîne latérale est complétée par alkylation avec de la 1-[2-(2-hydroxyéthoxy)éthyl]pipérazine et déplacement de l'halogène.

Analyse Des Réactions Chimiques

Dixyrazine subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, bien que les réactifs et les conditions détaillés ne soient pas largement documentés.

Substitution : L'halogène dans le composé intermédiaire est déplacé pendant le processus de synthèse.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Neuroleptique et anxiolytique : Il est utilisé dans le traitement des troubles psychiatriques en raison de ses propriétés neuroleptiques et anxiolytiques.

Antihistaminique : This compound est également utilisé comme antihistaminique, procurant un soulagement des réactions allergiques.

Études neurologiques : Il a été utilisé dans des études liées à l'œdème cérébral et à d'autres troubles neurologiques.

Mécanisme d'action

This compound exerce ses effets principalement par son action sur le système nerveux central. Il agit comme un antagoniste de la dopamine, ce qui contribue à réduire les symptômes de la psychose. De plus, ses propriétés antihistaminiques contribuent à ses effets anxiolytiques .

Comparaison Avec Des Composés Similaires

Dixyrazine est similaire aux autres antipsychotiques de première génération tels que la chlorpromazine, la chlorprothixène, l'halopéridol, la lévomépromazine, la perphénazine, la promazine et la thioridazine. This compound est unique dans sa combinaison de propriétés neuroleptiques et antihistaminiques .

Composés similaires

- Chlorpromazine

- Chlorprothixène

- Halopéridol

- Lévomépromazine

- Perphénazine

- Promazine

- Thioridazine

Propriétés

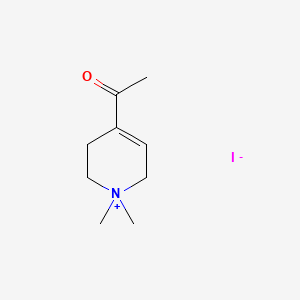

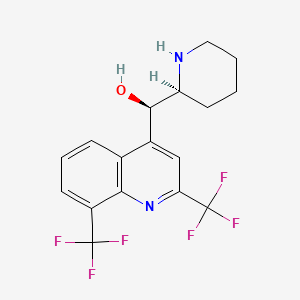

IUPAC Name |

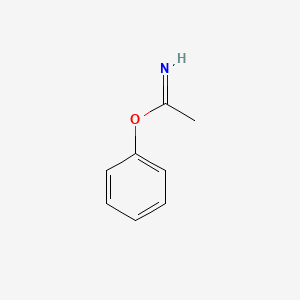

2-[2-[4-(2-methyl-3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O2S/c1-20(18-26-12-10-25(11-13-26)14-16-29-17-15-28)19-27-21-6-2-4-8-23(21)30-24-9-5-3-7-22(24)27/h2-9,20,28H,10-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYUMPGNGDNTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)CCOCCO)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947639 | |

| Record name | Dixyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2470-73-7 | |

| Record name | Dixyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2470-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dixyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002470737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dixyrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dixyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[4-[2-methyl-3-(10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIXYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H368W3AYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dixyrazine?

A1: While the precise mechanism of action remains incompletely understood, research suggests that this compound likely exerts its effects by interacting with various neurotransmitter systems in the central nervous system. Studies indicate potential interactions with alpha-adrenergic receptors , influencing vascular tone and cardiovascular reflexes. Further research is needed to fully elucidate its complex pharmacological actions.

Q2: What are the downstream effects of this compound's interaction with its targets?

A2: this compound's interactions with neurotransmitter systems, particularly its potential alpha-adrenergic effects, contribute to its observed clinical effects. For instance, its influence on vascular tone may explain its efficacy in reducing postoperative vomiting in children undergoing strabismus surgery [[8], ]. Further investigation is necessary to comprehensively understand its downstream effects and their clinical implications.

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. To obtain this information, it is recommended to consult chemical databases or the compound's official documentation.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, one study employed gas chromatography-mass spectrometry to determine this compound concentrations in human blood . This technique provides structural information and allows for the quantification of the drug in biological samples. Further research might explore other spectroscopic techniques to characterize this compound's structure in detail.

Q5: How does this compound perform under various conditions?

A5: The provided research primarily focuses on this compound's pharmacological properties and clinical applications rather than its material compatibility and stability under diverse conditions. This area requires further investigation to understand its behavior in different environments.

Q6: Does this compound exhibit any catalytic properties?

A6: The available research primarily focuses on this compound's pharmacological properties as a drug rather than its potential catalytic activities. Further research is needed to explore this aspect of the compound.

Q7: How do structural modifications of this compound affect its activity, potency, and selectivity?

A7: While the research excerpts don't directly address the impact of specific structural modifications on this compound's activity, one study explored the chiral resolution of this compound and other phenothiazines on the Chiralcel OJ-R phase . The research demonstrated that the size of substituents on the side-chain nitrogen influenced chiral interactions with the stationary phase, ultimately affecting the separation of enantiomers. These findings suggest that structural modifications can significantly impact this compound's pharmacological properties and warrant further investigation.

Q8: What is known about the stability of this compound under various conditions?

A8: The provided research primarily focuses on this compound's clinical applications and does not provide specific details regarding its stability under various conditions. Further research is needed to establish its stability profile, which is crucial for developing stable and effective formulations.

Q9: Is there information available regarding this compound's compliance with SHE regulations?

A9: The research excerpts do not provide specific information regarding this compound's compliance with SHE (Safety, Health, and Environment) regulations. Compliance with such regulations is crucial for the development and marketing of any pharmaceutical compound and requires thorough assessment and documentation.

Q10: What is the pharmacokinetic profile of this compound?

A10: Research indicates that this compound exhibits low and highly variable oral bioavailability, ranging from 1% to 24% in fasting subjects . Interestingly, food intake significantly improves its bioavailability, likely due to reduced presystemic metabolism . Further research should explore factors influencing its absorption, distribution, metabolism, and excretion to optimize its therapeutic use.

Q11: What are the key findings from clinical trials investigating this compound's therapeutic potential?

A11: Clinical trials have primarily explored this compound's antiemetic properties and its potential as a premedication agent. Research suggests that this compound effectively reduces postoperative nausea and vomiting (PONV) in various surgical settings, including pediatric strabismus surgery [[8], [[11], ] and laparoscopic cholecystectomy . Additionally, it has shown promise in reducing the incidence of PONV in children receiving patient-controlled analgesia with morphine . While promising, further research is needed to confirm these findings and explore its potential in other therapeutic areas.

Q12: Are there any known mechanisms of resistance to this compound?

A12: The available research does not provide specific details on resistance mechanisms to this compound. Exploring potential resistance mechanisms is essential for understanding its long-term clinical utility and for guiding the development of strategies to mitigate or circumvent such resistance.

Q13: Are there any specific drug delivery strategies being explored for this compound?

A13: The research excerpts do not mention specific drug delivery strategies being investigated for this compound.

Q14: Are there any known biomarkers associated with this compound's efficacy or adverse effects?

A14: The available research does not identify specific biomarkers associated with this compound's efficacy or adverse effects. Identifying such biomarkers would be valuable for predicting treatment response, monitoring treatment efficacy, and potentially personalizing this compound therapy.

Q15: What analytical methods are commonly used to characterize and quantify this compound?

A15: Research highlights the use of high-pressure liquid chromatography (HPLC) to measure this compound concentrations in plasma . HPLC, a versatile and sensitive technique, enables the separation and quantification of this compound in biological samples, facilitating pharmacokinetic studies. Additionally, as mentioned earlier, gas chromatography-mass spectrometry (GC-MS) has been employed to determine this compound levels in human blood . GC-MS offers high sensitivity and specificity for analyzing this compound and its potential metabolites in complex biological matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethanimidate](/img/structure/B1217808.png)

![6,9-Diazaspiro[4.5]decane-7,10-dione](/img/structure/B1217812.png)

![N-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1217818.png)

![1-[3,5-Bis(1-hydroxyethyl)phenyl]ethanol](/img/structure/B1217820.png)

![2-amino-4-(2-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1217823.png)

![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)